
H-Phe-Pro-Ala-pNA
描述
科学研究应用
Phe-Pro-Ala-pNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity of tripeptidyl peptidases, providing insights into enzyme kinetics and specificity.
Molecular Biology: The compound is used in assays to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts.
Pharmaceutical Industry: It is used in drug discovery and development to screen for potential inhibitors of tripeptidyl peptidases.
作用机制
Target of Action
The primary target of H-Phe-Pro-Ala-pNA is the enzyme known as tripeptidyl peptidase . This enzyme plays a crucial role in protein degradation, specifically in the hydrolysis of peptide bonds .
Mode of Action
this compound acts as a chromogenic substrate for the tripeptidyl peptidase . The enzyme cleaves the peptide bond in the substrate, resulting in a color change that can be used to measure the activity of the enzyme .
Biochemical Pathways
The action of this compound is involved in the broader biochemical pathway of protein degradation . When the tripeptidyl peptidase cleaves the peptide bond in this compound, it contributes to the breakdown of proteins into their constituent amino acids . This process is essential for various cellular functions, including the removal of damaged proteins and the regulation of cellular processes .
Result of Action
The cleavage of this compound by tripeptidyl peptidase results in the generation of smaller peptide fragments . This enzymatic action is a part of the protein degradation process, which is essential for maintaining cellular homeostasis . The color change resulting from the cleavage of this compound can be used to measure the activity of the tripeptidyl peptidase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the tripeptidyl peptidase can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the interaction between this compound and its target enzyme .
生化分析
Biochemical Properties
H-Phe-Pro-Ala-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond between the alanine and p-nitroanilide groups, releasing p-nitroaniline. This reaction results in a measurable color change, typically monitored at 405 nm. The interaction between this compound and tripeptidyl peptidase is highly specific, making it an excellent tool for studying enzyme kinetics and inhibitor screening .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by proteases can impact cell function by modulating the activity of these enzymes. For instance, the release of p-nitroaniline can be used to monitor the activity of proteases in different cell types, providing insights into their roles in cellular signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes hydrolysis. The phenylalanyl-prolyl-alanyl sequence of the peptide interacts with specific amino acid residues in the enzyme’s active site, facilitating the cleavage of the peptide bond. This process releases p-nitroaniline, which can be detected colorimetrically. The specificity of this interaction allows for precise measurement of protease activity and the identification of potential inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or high temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that this compound maintains its activity over several hours, making it suitable for extended experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low concentrations, the compound effectively serves as a substrate for protease activity assays without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to optimize the dosage to balance the need for accurate measurements with the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. Upon cleavage by proteases, the released p-nitroaniline can be further metabolized or excreted by the cell. The interaction of this compound with enzymes such as tripeptidyl peptidase highlights its role in regulating proteolytic processes and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, facilitating its uptake by cells. Once inside the cell, this compound can localize to specific compartments where proteases are active, ensuring efficient substrate-enzyme interactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments where proteases are present, such as lysosomes or the cytoplasm. This localization is crucial for its function as a substrate, as it ensures that this compound is available for protease activity in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Pro-Ala-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (p-nitroaniline) to a solid resin. Subsequent amino acids (alanine, proline, and phenylalanine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Phe-Pro-Ala-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Phe-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by tripeptidyl peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of tripeptidyl peptidase enzymes and is conducted under physiological conditions (pH 7.4, 37°C). Buffers such as phosphate-buffered saline (PBS) are commonly used to maintain the pH .
Major Products Formed
The major product formed from the hydrolysis of Phe-Pro-Ala-pNA is p-nitroaniline, a yellow compound that can be quantified using spectrophotometry .
相似化合物的比较
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is also a chromogenic substrate used to assess protease activity, particularly chymotrypsin and subtilisin.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another chromogenic substrate used for similar applications in protease activity assays.
Uniqueness
Phe-Pro-Ala-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for tripeptidyl peptidases. Its ability to release p-nitroaniline upon enzymatic cleavage provides a convenient and reliable method for measuring enzyme activity .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782545 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201738-99-0 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



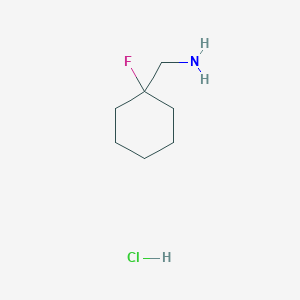
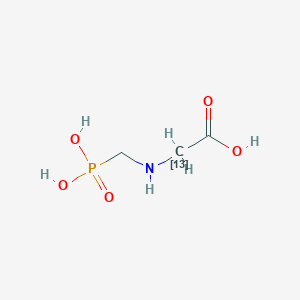
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)
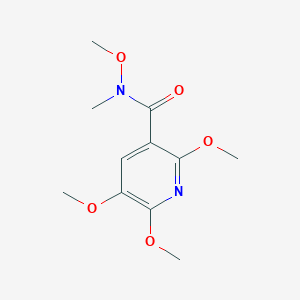

![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
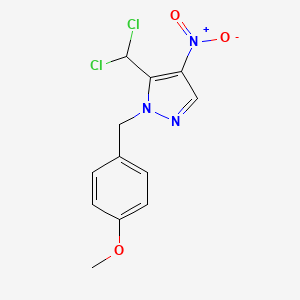
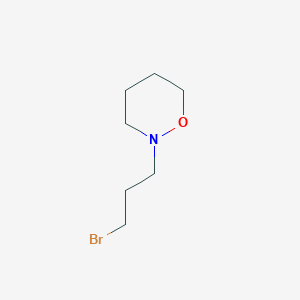
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
